2-Fluoro-N-(4-fluorophenyl)pyridine-3-carboxamide
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Overview
Description
2-Fluoro-N-(4-fluorophenyl)pyridine-3-carboxamide is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, such as increased stability and reactivity, which make them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(4-fluorophenyl)pyridine-3-carboxamide typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, resulting in the formation of 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with 4-fluoroaniline under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C). These methods are scalable and can produce significant yields of the desired fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(4-fluorophenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2-Fluoro-N-(4-fluorophenyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(4-fluorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine with similar chemical properties but different applications.
2-Fluoro-3-bromopyridine: An intermediate in the synthesis of various fluorinated compounds.
4-Fluorophenyl derivatives: Compounds with similar structural features but varying functional groups
Uniqueness
2-Fluoro-N-(4-fluorophenyl)pyridine-3-carboxamide is unique due to its specific combination of fluorine atoms and the pyridine ring, which imparts distinct chemical and biological properties. Its stability and reactivity make it valuable in various research and industrial applications .
Properties
CAS No. |
920986-87-4 |
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Molecular Formula |
C12H8F2N2O |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
2-fluoro-N-(4-fluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8F2N2O/c13-8-3-5-9(6-4-8)16-12(17)10-2-1-7-15-11(10)14/h1-7H,(H,16,17) |
InChI Key |
BSGOZXBVSRNLPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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